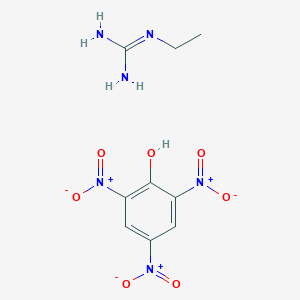

2-Ethylguanidine;2,4,6-trinitrophenol

Description

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound characterized by three nitro groups (-NO₂) attached to a phenolic ring. It is a bright yellow crystalline solid with a strong acidic proton (pKa ≈ 0.25) due to the electron-withdrawing nitro groups stabilizing the phenoxide ion . Historically, TNP has been used in explosives, munitions, dyes, and pharmaceuticals . However, its military use declined post-World War I due to high sensitivity to shock and friction, leading to its replacement by 2,4,6-trinitrotoluene (TNT) . TNP remains hazardous in dry form, forming explosive metal picrates upon contact with metals .

Properties

CAS No. |

61705-99-5 |

|---|---|

Molecular Formula |

C9H12N6O7 |

Molecular Weight |

316.23 g/mol |

IUPAC Name |

2-ethylguanidine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C3H9N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-6-3(4)5/h1-2,10H;2H2,1H3,(H4,4,5,6) |

InChI Key |

WTGHULYVUXFRBT-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products . Industrial production methods for 2,4,6-trinitrophenol involve large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .

2-Ethylguanidine can be synthesized through the reaction of ethylamine with cyanamide, followed by hydrolysis. The reaction conditions include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

2,4,6-Trinitrophenol undergoes various chemical reactions, including reduction, substitution, and complex formation. Common reagents used in these reactions include reducing agents like sodium borohydride and thiocyanate ions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,4,6-trinitrophenol with sodium borohydride can yield 2,4,6-triaminophenol .

2-Ethylguanidine can participate in nucleophilic substitution reactions and can act as a base in various organic reactions. It can also form complexes with metal ions, which can be used in catalysis and other applications .

Scientific Research Applications

2,4,6-Trinitrophenol is widely used in scientific research for its explosive properties and as a reagent in chemical analysis. It is used in the detection of metals and in the synthesis of various organic compounds . In biology, it is used as a staining agent and in the preparation of certain biological samples .

2-Ethylguanidine is used in organic synthesis as a reagent and catalyst. It is also used in the preparation of pharmaceuticals and other biologically active compounds . In industry, it is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo redox reactions and form complexes with metal ions. It can act as an oxidizing agent and participate in electron transfer reactions . The molecular targets and pathways involved in its action include various enzymes and proteins that interact with its nitro groups.

2-Ethylguanidine exerts its effects through its basic properties and ability to form hydrogen bonds. It can interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution and complex formation .

Comparison with Similar Compounds

Table 1: Comparative Properties of Nitroaromatic Compounds

| Property | TNP (Picric Acid) | TNT | DNP |

|---|---|---|---|

| Structure | C₆H₂(NO₂)₃OH | C₇H₅N₃O₆ | C₆H₃(NO₂)₂OH |

| Acidity (pKa) | 0.25 | N/A (non-acidic) | 4.0 |

| Explosive Sensitivity | High (unstable when dry) | Low (stable) | Non-explosive |

| Primary Use | Historical explosives | Military explosives | Pesticides/Uncoupler |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.